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Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

Cat. No.: B147265

For researchers, scientists, and drug development professionals, the unambiguous
identification of isomeric compounds is a cornerstone of chemical analysis. In the case of
substituted anilines, which are prevalent scaffolds in medicinal chemistry and materials
science, positional isomers can exhibit vastly different biological activities and physical
properties. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-N-
methylaniline and its ortho- and meta-isomers, presenting key differentiating features across
various analytical techniques.

This comparison guide delves into the nuances of *H NMR, 13C NMR, Infrared (IR)
Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy to provide a clear
framework for distinguishing between 2-Methoxy-N-methylaniline, 3-Methoxy-N-methylaniline,
and 4-Methoxy-N-methylaniline.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of the three isomers.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed fingerprint of the chemical environment of
hydrogen atoms within a molecule. The substitution pattern on the aromatic ring significantly
influences the chemical shifts (8) and coupling patterns of the aromatic protons.
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0 (ppm) - Aromatic

Compound o (ppm) - OCHs 0 (ppm) - NCHs
Protons
6.82 (d, J = 8.7 Hz,
4-Methoxy-N-
- 2H), 6.60 (d, J=8.6 3.77 (s, 3H) 2.81 (s, 3H)
methylaniline
Hz, 2H)
7.12 (t, J = 8.1 Hz,
1H), 6.31 (dd, J=8.1,
3-Methoxy-N-
o 2.3 Hz, 1H), 6.26 (dd, 3.81 (s, 3H) 2.85 (s, 3H)
methylaniline
J=8.0, 2.1 Hz, 1H),
6.19 (t, J=2.2 Hz, 1H)
2-Methoxy-N- 6.95-6.85 (m, 2H),
3.85 (s, 3H) 2.84 (s, 3H)

methylaniline

6.70-6.60 (M, 2H)

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insights into the carbon framework of the molecule. The chemical shifts

of the aromatic carbons are particularly sensitive to the position of the electron-donating

methoxy and N-methylamino groups.

S (ppm) -
3 (ppm) - 3 (ppm) -
i i Other S (ppm) - 3 (ppm) -
Compound Aromatic C- Aromatic C- )
. 5 Aromatic OCHs NCHs
Carbons
4-Methoxy-N-
114.96,
methylaniline[  143.75 152.13 55.89 31.63
113.67
1]
129.79,
3-Methoxy-N-
- 150.50 160.80 105.58, 54.96 30.60
methylaniline
102.21, 98.23
2-Methoxy-N- 121.2, 116.5,
- 138.50 147.50 55.20 31.00
methylaniline 110.0, 109.5
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The isomers of Methoxy-N-methylaniline are expected to have the same
molecular ion peak, but may show subtle differences in their fragmentation patterns.

Compound Molecular lon (m/z) Key Fragment lons (m/z)

122 (M-CHs), 107 (M-CH20),

4-Methoxy-N-methylaniline[1] 137.08
94 (M-C2Hs0)

122 (M-CHs), 107 (M-CH-20),

3-Methoxy-N-methylaniline 137.08
94 (M-C2Hs0)

122 (M-CHs), 107 (M-CHz0),

2-Methoxy-N-methylaniline 137.08
94 (M-C2Hs0)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The C-N,
C-0, and N-H stretching and bending vibrations, as well as the aromatic C-H bending patterns,

are diagnostic for these isomers.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Key IR Absorptions (cm~?)

~3400 (N-H stretch), ~2950-2850 (C-H stretch),
~1610 (aromatic C=C stretch), ~1240

4-Methoxy-N-methylaniline (asymmetric C-O-C stretch), ~1030 (symmetric
C-O-C stretch), ~820 (para-disubstituted C-H
bend)

~3400 (N-H stretch), ~2950-2850 (C-H stretch),
~1600, 1490 (aromatic C=C stretch), ~1230

3-Methoxy-N-methylaniline (asymmetric C-O-C stretch), ~1040 (symmetric
C-0O-C stretch), ~770, 690 (meta-disubstituted
C-H bend)

~3400 (N-H stretch), ~2950-2850 (C-H stretch),
~1600, 1500 (aromatic C=C stretch), ~1240

2-Methoxy-N-methylaniline (asymmetric C-O-C stretch), ~1020 (symmetric
C-O-C stretch), ~750 (ortho-disubstituted C-H
bend)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The position of the absorption maxima (Amax) is influenced by the conjugation and the
substitution pattern of the aromatic ring.

Compound Amax (nm) in Ethanol
4-Methoxy-N-methylaniline ~245, ~300
3-Methoxy-N-methylaniline ~240, ~290
2-Methoxy-N-methylaniline ~240, ~285

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic comparison of the

isomers.
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Workflow for Spectroscopic Comparison of Isomers

Sample Preparation

4-Methoxy-N-methylaniline
and its isomers (2- and 3-)

'Aec%opic Analysis \

NMR Spectroscopy Infrared (IR) Mass Spectrometry UV-Visible

(:H and C) Spectroscopy (GC-MS) Spectroscopy
/ DataInterpretation and Comparison \
Compare Chemical Shifts Compare Functional Group Compare Molecular lon Compare Amax
and Coupling Patterns and Fingerprint Regions and Fragmentation and Molar Absorptivity

“S._ Conclusion .-~
A A =

Isomer Identification

Click to download full resolution via product page
Caption: A logical workflow for the spectroscopic comparison of isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the aniline isomer was dissolved in 0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard.
e 1H NMR Acquisition:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Spectral width: -2 to 12 ppm
e 13C NMR Acquisition:

Number of scans: 1024

o

[¢]

Relaxation delay: 2.0 s

[e]

Pulse width: 30°

[e]

Spectral width: -10 to 220 ppm

o Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting
spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS
signal at 0.00 ppm for *H and 77.16 ppm for the central peak of CDClIs for 13C.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR
crystal.

o Data Acquisition:
o Spectral range: 4000-400 cm—1

o Resolution: 4 cm™!

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Number of scans: 32

o Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: Samples were diluted to approximately 100 pg/mL in dichloromethane.

e GC Conditions:

[e]

Column: HP-5MS (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent.

o

Inlet temperature: 250°C

[¢]

Carrier gas: Helium at a constant flow of 1 mL/min.

Oven program: Initial temperature of 80°C, hold for 2 min, then ramp at 10°C/min to 280°C

[¢]

and hold for 5 min.
» MS Conditions:
o lon source temperature: 230°C
o Quadrupole temperature: 150°C
o lonization energy: 70 eV
o Mass range: 40-400 amu

o Data Analysis: The total ion chromatogram (TIC) was used to determine retention times, and
the mass spectra of the corresponding peaks were analyzed for molecular ion and
fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy
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e Instrumentation: A dual-beam UV-Visible spectrophotometer.

o Sample Preparation: A stock solution of each isomer was prepared in ethanol at a
concentration of 1 mg/mL. This was further diluted with ethanol to achieve an absorbance in
the range of 0.2-0.8 AU.

o Data Acquisition:
o Wavelength range: 200-400 nm
o Scan speed: 400 nm/min
o Slit width: 1.0 nm

o Data Processing: A baseline correction was performed using ethanol as the blank. The
wavelengths of maximum absorbance (Amax) were determined from the resulting spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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